molecular formula C12H11ClN2O3 B5810649 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B5810649
M. Wt: 266.68 g/mol
InChI Key: RHFANSLGZBGTKY-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as CMIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CMIA is a member of the isoxazole family and is synthesized through a multi-step process involving the reaction of 2-chlorophenol, 5-methylisoxazole-3-carboxylic acid, and acetic anhydride. In

Mechanism of Action

The exact mechanism of action of 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
In addition to its anticonvulsant, analgesic, and antimicrobial effects, this compound has also been shown to exhibit anti-inflammatory and anti-oxidant properties. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, as well as to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its potent anticonvulsant and analgesic effects, which make it a promising candidate for the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One potential avenue of research is to explore its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues. Finally, there is a need for further research on the synthesis and purification of this compound, in order to improve its yield and purity.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves a multi-step process that begins with the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenoxide. This is followed by the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. The final step involves the reaction of 2-chlorophenoxide, 5-methylisoxazole-3-carbonyl chloride, and acetic anhydride to form this compound. The overall yield of this process is approximately 60%.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant and analgesic effects in animal models, making it a promising candidate for the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-5-3-2-4-9(10)13/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFANSLGZBGTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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